

Spectroscopic Characterization of Aspyrone and Its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of **aspyrone** and its related compounds. **Aspyrone** and its analogues, a class of α -pyrone derivatives often isolated from fungal sources like Aspergillus species, have garnered interest for their potential biological activities. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development in this area.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of **aspyrone** derivatives. The data is typically acquired using electrospray ionization (ESI) in positive ion mode.



Compound Name	Molecular Formula	Calculated m/z	Measured m/z	lon
Aspergienyne O[1][2]	C16H18O5	313.1046	313.1048	[M + Na]+
Aspergienyne P[1]	C15H20O4	287.1259	287.1255	[M + Na]+
5-methoxy-8,9- dihydroxy-8,9- deoxyaspyrone[3][4]	C10H12O5	213.0763	213.0765	[M + H]+
Ochraceopyronid e	C10H13O7	245.0656	245.0663	[M + H]+

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of **aspyrone** compounds, providing detailed information about the carbon and proton framework.

¹H NMR Data

The following table summarizes the ${}^{1}H$ NMR chemical shifts (δ) in ppm for selected **aspyrone** derivatives.



Position	Aspergienyne O (in CD₃OD)	3-(4-methoxy-2-oxo-2H- pyran-6-yl)butanoic acid (in CD₃OD)
2	-	-
3	5.77 (dd, J = 5.0, 1.9 Hz)	-
4	6.72 (m)	3.85 (s)
5	5.54 (d, J = 2.2 Hz)	5.54 (d, J = 2.2 Hz)
6	-	6.04 (d, J = 2.2 Hz)
7	5.25 (m)	3.10 (m)
8	5.28 (m)	2.58 (dd, J = 14.6, 7.4 Hz), 2.40 (dd, J = 14.6, 7.5 Hz)
9	4.19 (t, J = 1.9 Hz)	-
10	3.34 (t, J = 2.5 Hz)	1.26 (d, J = 7.0 Hz)
11	4.46 (dd, J = 5.0, 2.5 Hz)	-
12	-	-
13	1.87 (s)	-
14	-	-
15	3.03 (dd, J = 15.1, 8.8 Hz), 2.54 (dd, J = 15.1, 6.9 Hz)	-
16	1.90 (s)	-

¹³C NMR Data

The ^{13}C NMR chemical shifts (δ) in ppm provide insight into the carbon skeleton of the molecules.



Position	Aspergienyne O (in CD₃OD)	Aspergienyne P (in CD₃OD)
1	62.5	60.3
2	124.3	122.3
3	141.1	134.3
4	128.4	132.6
5	122.3	128.4
6	134.3	141.1
7	87.5	87.5
8	91.7	91.7
9	60.3	62.5
10	66.1	68.1
11	68.1	66.1
12	23.5	23.5
13	12.9	12.9
14	32.5	32.5
15	-	-
16	171.7	-

Experimental Protocols

The successful isolation and characterization of **aspyrone** derivatives rely on a systematic experimental workflow.

Fungal Fermentation, Extraction, and Isolation

The general procedure for obtaining **aspyrone** compounds from fungal sources is outlined below.

Foundational & Exploratory

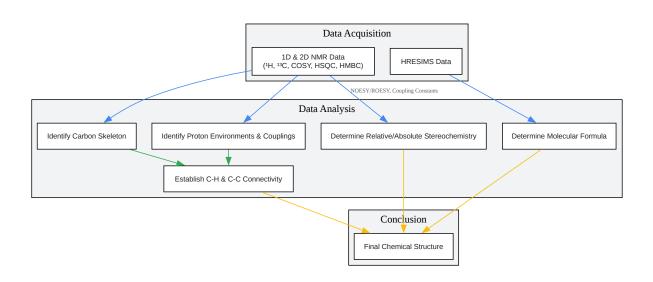




- Fermentation: The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium, such as rice solid medium, for a specified period (e.g., 28 days) at a controlled temperature (e.g., 25 °C).
- Extraction: The mycelium and medium are harvested and extracted with an organic solvent, typically methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation and Purification: The crude extract is subjected to chromatographic separation. This is a multi-step process that may involve:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components based on polarity, yielding several fractions.
 - Sephadex LH-20 Column Chromatography: Fractions of interest are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on size.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.







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